molecular formula C88H131N3O23 B12382034 Wortmannin-Rapamycin Conjugate 1

Wortmannin-Rapamycin Conjugate 1

Cat. No.: B12382034
M. Wt: 1599.0 g/mol
InChI Key: GVMCLKAVNVFURS-UXLLMVCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wortmannin-Rapamycin Conjugate 1 is a furan ring-opened derivative of the wortmannin-rapamycin conjugate. This compound exhibits potent antitumor activities and has fine water solubility. It is known for its ability to inhibit AKT phosphorylation in tumors, making it a valuable compound for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wortmannin-Rapamycin Conjugate 1 is synthesized by conjugating analogs of 17-hydroxy wortmannin and rapamycin via a prodrug linker. The hydrolysis of this prodrug linker in vivo releases the inhibitors . The synthetic route involves the use of specific reagents and conditions to achieve the desired conjugation and subsequent hydrolysis.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Wortmannin-Rapamycin Conjugate 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, affecting the compound’s functionality.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Wortmannin-Rapamycin Conjugate 1 has a wide range of scientific research applications, including:

Mechanism of Action

Wortmannin-Rapamycin Conjugate 1 exerts its effects by inhibiting the phosphorylation of AKT in tumors. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By targeting this pathway, the compound effectively suppresses tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Wortmannin: A potent inhibitor of PI3K enzymes.

    Rapamycin: Blocks mTOR Complex 1 (TORC1).

Uniqueness

Wortmannin-Rapamycin Conjugate 1 is unique because it combines the inhibitory effects of both wortmannin and rapamycin. This dual inhibition enhances its antitumor activity and makes it more effective than either compound alone .

Properties

Molecular Formula

C88H131N3O23

Molecular Weight

1599.0 g/mol

IUPAC Name

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate

InChI

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1

InChI Key

GVMCLKAVNVFURS-UXLLMVCWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.